![molecular formula C20H17NO6S B2474502 2-Oxo-2-phenylethyl 4-{[(furan-2-yl)methyl]sulfamoyl}benzoate CAS No. 324045-00-3](/img/structure/B2474502.png)
2-Oxo-2-phenylethyl 4-{[(furan-2-yl)methyl]sulfamoyl}benzoate
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Overview
Description
The compound is an organic molecule that contains functional groups such as ester (benzoate), sulfamoyl, and a furan ring. These functional groups suggest that the compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the cyclic furan ring and the phenyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors like polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Scientific Research Applications
Ortho-Disubstituted F-Benzenes Synthesis
The oxidative cleavage of the furan ring with chromium trioxide in acetic acid yields 2-benzoyl-F-phenyl benzoate among other products. This process demonstrates the compound's utility in generating ortho-disubstituted F-benzenes, offering insights into the synthesis of complex aromatic systems (Inukai, Sonoda, & Kobayashi, 1982).
Intramolecular Sulphur(IV)-Oxygen Interaction
The study on methyl 2-(methylthio)benzoate and similar compounds highlights the significance of S(II)⋯O(carbonyl) or S(II)⋯O—(nitro) close contact. These interactions are critical in understanding the structural and electronic configurations of sulfur-containing organic compounds, which can be applied to design more effective pharmaceuticals and materials (Kucsman et al., 1984).
Cyclization Reactions
The cyclization of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate into 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid regardless of the base used, provides a pathway for the synthesis of quinoline derivatives. This reaction is pivotal for the development of novel compounds with potential biological activities (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Photo-luminescent Property in New Mesogens
The synthesis and characterisation of 1,3,4-oxadiazole derivatives for their mesomorphic behaviour and photoluminescent properties. Such studies are fundamental in advancing materials science, particularly in the development of new liquid crystal displays and photoluminescent materials (Han, Wang, Zhang, & Zhu, 2010).
Anti-inflammatory Pharmaceuticals
The development of NOSH-Aspirin, a novel nitric oxide-hydrogen sulfide-releasing hybrid, showcases the therapeutic potential of chemical compounds incorporating 2-oxo-2-phenylethyl 4-{[(furan-2-yl)methyl]sulfamoyl}benzoate. These hybrids offer a new class of anti-inflammatory drugs with significant potential for treating various diseases (Kodela, Chattopadhyay, & Kashfi, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
phenacyl 4-(furan-2-ylmethylsulfamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6S/c22-19(15-5-2-1-3-6-15)14-27-20(23)16-8-10-18(11-9-16)28(24,25)21-13-17-7-4-12-26-17/h1-12,21H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMZYEHIPQDOBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenacyl 4-(furan-2-ylmethylsulfamoyl)benzoate |
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